Product packaging for 1-Chloro-1H-benzimidazole(Cat. No.:CAS No. 348619-94-3)

1-Chloro-1H-benzimidazole

Cat. No.: B13745059
CAS No.: 348619-94-3
M. Wt: 152.58 g/mol
InChI Key: QHPMUZRQTOYDJQ-UHFFFAOYSA-N
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Description

1-Chloro-1H-benzimidazole is a chloro-substituted derivative of the privileged benzimidazole scaffold, a structure of high significance in medicinal chemistry and drug discovery. The benzimidazole core is a key component in numerous therapeutic agents, including anthelmintics, antivirals, and antihypertensives, due to its similarity to purine bases, which allows it to interact effectively with biological systems . This specific compound serves as a versatile synthetic intermediate, particularly for the development of novel antimicrobial and anticancer agents. Structure-activity relationship (SAR) studies indicate that substitutions at the N-1 position of the benzimidazole ring can significantly enhance chemotherapeutic activity . Researchers utilize this chemical to synthesize novel compounds for screening against a range of biological targets, such as dihydrofolate reductase (DHFR), a recognized enzyme target for both antibacterial and anticancer therapies . The presence of the chlorine atom offers a site for further functionalization, enabling the exploration of new chemical space in the search for active pharmaceutical ingredients (APIs). This product is intended for research applications in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5ClN2 B13745059 1-Chloro-1H-benzimidazole CAS No. 348619-94-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

348619-94-3

Molecular Formula

C7H5ClN2

Molecular Weight

152.58 g/mol

IUPAC Name

1-chlorobenzimidazole

InChI

InChI=1S/C7H5ClN2/c8-10-5-9-6-3-1-2-4-7(6)10/h1-5H

InChI Key

QHPMUZRQTOYDJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CN2Cl

Origin of Product

United States

Reaction Chemistry and Transformational Studies of 1 Chloro 1h Benzimidazole and Its Derivatives

Reactivity of the Carbon-Chlorine (C-Cl) Bond in Benzimidazole (B57391) Systems

The C-Cl bond in chloro-benzimidazole derivatives is a key site for molecular diversification. Its reactivity is influenced by the position of the chlorine atom on the benzene (B151609) or imidazole (B134444) ring and the presence of other substituents. This bond readily participates in nucleophilic substitution and metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functional groups.

The chlorine atom on the benzimidazole ring is susceptible to nucleophilic substitution, allowing for its replacement by various nucleophiles. evitachem.comsmolecule.comsmolecule.com This reactivity is fundamental for synthesizing diverse derivatives. For instance, the chloro group can be displaced by amines, thiols, and alkoxides to form new C-N, C-S, and C-O bonds, respectively. evitachem.com The reactivity is often enhanced in derivatives like 2-(chloromethyl)-1H-benzimidazole, where the chlorine is part of a more reactive chloromethyl group. scbt.comajptonline.com

Research has shown that the chlorine atom at the 5-position of the benzimidazole ring can undergo nucleophilic substitution, providing a pathway to new derivatives. smolecule.com The reaction of 2-chloro-1H-benzimidazole with nucleophiles like sulphanilamide can lead to the formation of substituted amino-benzimidazoles. derpharmachemica.com These reactions are typically performed in the presence of a base to facilitate the displacement of the chloride ion.

Table 1: Examples of Nucleophilic Substitution Reactions

Starting Material Nucleophile Product Reference
Chloro-benzimidazole derivative Amines, Thiols Amino- or Thio-substituted benzimidazole evitachem.com
2-(Chloromethyl)-1H-benzimidazole Aromatic/heterocyclic amines 2-(Aminomethyl)-1H-benzimidazole derivatives ajptonline.com
2-Chloro-1H-benzimidazole Sulphanilamide 4-(1H-benzo[d]imidazole-2-ylamino)-N-(4-aminophenyl)benzene sulfonamide derpharmachemica.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. Aryl chlorides, including chloro-benzimidazole derivatives, are viable substrates for these transformations. mdpi.com These reactions typically involve an arylboronic acid and a palladium catalyst, often with a specialized ligand like an N-heterocyclic carbene (NHC), to couple with the chloro-substituted benzimidazole. mdpi.comnih.gov

Studies have demonstrated the successful Suzuki-Miyaura coupling of various aryl chlorides with arylboronic acids using palladium acetate (B1210297) and NHC-based catalysts, achieving good to excellent yields. mdpi.com This methodology has been applied to carbonyl-, nitro-, and nitrile-functionalized aryl chlorides. mdpi.com Furthermore, copper-catalyzed domino C-N cross-coupling reactions have been developed for the synthesis of 2-arylaminobenzimidazoles from precursors like 4-chloro-2-bromoaniline, showcasing the versatility of metal catalysis in functionalizing chloro-aniline systems that are precursors to chlorobenzimidazoles. nih.gov

Table 2: Cross-Coupling Reactions Involving Chloro-Aryl Substrates

Coupling Partners Catalyst System Product Type Yield Reference
Aryl Chlorides, Arylboronic Acids bis-NHC 3b/Pd(OAc)₂ Biaryl compounds Good to Excellent mdpi.com
1-Chloro-2-nitrobenzene, Phenylboronic Acid bis-NHC 3b/Pd(OAc)₂ 2-Nitrobiphenyl 81-89% mdpi.com
4-Chloro-2-bromoaniline, 4-Methyliodobenzene Copper catalyst Substituted 2-aminobenzimidazole 79% nih.gov

Functionalization and Transformations of the Benzimidazole Ring System

Beyond the reactivity of the C-Cl bond, the benzimidazole nucleus itself offers multiple sites for functionalization. The nitrogen atoms and the carbon atoms of the heterocyclic and benzene rings can be selectively modified to create a vast library of compounds.

The nitrogen atom of the imidazole ring (N-1) is readily functionalized through N-alkylation and N-acylation reactions. scholarsresearchlibrary.com N-alkylation is commonly achieved by reacting the N-H of the benzimidazole with alkyl halides in the presence of a base. nih.gov This method has been used to synthesize a wide range of N-alkylated benzimidazole derivatives, with both conventional heating and microwave irradiation being effective techniques that can significantly reduce reaction times and improve yields. nih.govnih.govrsc.org For instance, reacting 2,6-disubstituted 1H-benzimidazoles with substituted halides yields N,2,6-trisubstituted derivatives in moderate to excellent yields. nih.gov

N-acylation involves the reaction of the benzimidazole with acyl chlorides or anhydrides. smolecule.comfortunejournals.com These reactions introduce a carbonyl group to the nitrogen atom, modifying the electronic and steric properties of the molecule. Environmentally friendly, solvent-free acylation procedures have been developed using natural clays (B1170129) as catalysts, allowing for rapid and efficient synthesis at room temperature. fortunejournals.com

Table 3: N-Functionalization of Benzimidazole Derivatives

Reaction Type Reagents Conditions Product Yield Reference
N-alkylation Substituted halides, Base Reflux or Microwave N-1 substituted 1H-benzimidazole 46-98% (MW) nih.gov
N-alkylation Alkyl halides, K₂CO₃ Reflux or Microwave N-substituted 6-(chloro/nitro)-1H-benzimidazole 40-50% (MW) nih.govrsc.org
N-acylation Acetyl/Benzoyl chloride Clay catalyst, Room temp. N-acyl imidazole up to 96% fortunejournals.com

The carbon atoms of the benzimidazole ring can also be functionalized, although this can be more challenging than N-functionalization. Electrophilic aromatic substitution reactions can occur on the benzene portion of the ring system. evitachem.comsmolecule.com The positions of these substitutions are directed by the existing substituents on the ring.

Furthermore, the C-2 position, situated between the two nitrogen atoms, is a common site for introducing substituents. This is often achieved during the synthesis of the benzimidazole ring itself, typically through the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or aldehyde. nih.govarabjchem.org For example, condensing 4-chloro-o-phenylenediamine with various aromatic aldehydes using sodium metabisulfite (B1197395) as a catalyst is an efficient method for synthesizing 2-aryl-5-chloro-1H-benzimidazole derivatives. nih.govresearchgate.net C-acylation at the C-2 position can also be achieved using specific synthons like 1-methyl-benzimidazole-2-acetonitriles, which react with acyl chlorides. kau.edu.sa

Cycloaddition and Condensation Reactions for Fused Heterocyclic System Formation

The benzimidazole ring serves as an excellent building block for the synthesis of more complex, fused heterocyclic systems. This is primarily achieved through cycloaddition and condensation reactions.

1,3-dipolar cycloaddition reactions involving benzimidazolium ylides (generated in-situ) with activated alkynes or alkenes are a key strategy for constructing pyrrolo[1,2-a]benzimidazole and pyrrolo[1,2-a]quinoxaline (B1220188) derivatives. nih.govrevistadechimie.ro The reaction mechanism can involve the initial formation of a cycloadduct followed by a ring-opening of the imidazole, leading to various stable products. nih.gov

Condensation reactions are also widely employed. The condensation of o-phenylenediamines with dicarbonyl compounds or their equivalents is a fundamental method for forming the benzimidazole ring, which can then be part of a larger fused system. arabjchem.org For instance, 2-(5-chloro-1H-benzo[d]imidazole-2-yl) aniline, synthesized by condensing 4-chloro-o-phenylenediamine and anthranilic acid, can undergo further reactions. researchgate.net Its reaction with aromatic aldehydes yields Schiff bases, which can then be cyclized with mercaptoacetic acid to form thiazolidine (B150603) rings fused to the benzimidazole system. researchgate.net Similarly, reactions starting with 2-cyanomethylbenzimidazoles can lead to pyridobenzimidazoles through Knoevenagel condensation followed by cyclocondensation. researchgate.net

Table 4: Synthesis of Fused Heterocyclic Systems

Starting Material Reagents Reaction Type Fused System Formed Reference
Benzimidazolium ylides Activated alkynes (e.g., DMAD) 1,3-Dipolar Cycloaddition Pyrrolo[1,2-a]quinoxalin-4(5H)-ones nih.gov
2-(5-chloro-1H-benzo[d]imidazole-2-yl) aniline Aromatic aldehydes, Mercaptoacetic acid Condensation, Cyclization Thiazolidine-fused benzimidazole researchgate.net
2-Cyanomethylbenzimidazoles Dicarbonyl compounds Knoevenagel condensation, Cyclocondensation Pyridobenzimidazoles researchgate.net

Role as a Reactivity Modulator or Synthetic Intermediate

1-Chloro-1H-benzimidazole and its substituted analogues are highly valuable compounds in synthetic organic chemistry, primarily serving as versatile intermediates for the construction of more complex molecular architectures. angenechemical.com The presence of a chlorine atom, typically at the C-2 position, imparts a unique reactivity to the benzimidazole scaffold, making it a key building block for a diverse range of heterocyclic compounds, particularly in the field of medicinal chemistry. nih.gov

The chlorine atom on the benzimidazole ring is a good leaving group, making the carbon to which it is attached susceptible to nucleophilic substitution. This reactivity is the cornerstone of its utility as a synthetic intermediate. smolecule.com The general strategy involves the displacement of the chloro group by various nucleophiles to introduce new functional groups and build upon the core benzimidazole structure.

A common precursor for these reactions is 2-chloro-1H-benzo[d]imidazole, which can be synthesized from 1H-benzo[d]imidazol-2(3H)-one by reacting it with phosphorus oxychloride (POCl₃). derpharmachemica.com Once formed, this chloro-derivative becomes a versatile substrate for creating a variety of 2-substituted benzimidazoles.

Detailed research has demonstrated the successful reaction of 2-chloro-1H-benzo[d]imidazole with a range of nucleophiles. For instance, it readily reacts with primary amines in ethanol (B145695) to yield N-substituted-1H-benzo[d]imidazol-2-amines. derpharmachemica.com Similarly, reaction with sulfonamides like sulphaniline leads to the formation of more complex structures, such as 4-(1H-benzo[d]imidazole-2-ylamino)-N-(4-aminophenyl)benzene sulfonamide. derpharmachemica.com These transformations highlight the role of 2-chloro-1H-benzimidazole as a pivotal intermediate for accessing compounds with potential pharmacological applications.

The following table summarizes several key transformations involving 2-chloro-1H-benzo[d]imidazole as a synthetic intermediate.

Starting MaterialReagent(s)ConditionsProductYieldReference
1H-benzo[d]imidazol-2(3H)-onePOCl₃, PCl₅Steam bath, 2 hours2-chloro-1H-benzo[d]imidazole- derpharmachemica.com
2-chloro-1H-benzo[d]imidazoleSulphanilineEthanol, reflux, 10 hours4-(1H-benzo[d]imidazol-2-ylamino)-N-(4-aminophenyl)benzenesulfonamide85% derpharmachemica.com
2-chloro-1H-benzo[d]imidazole2-aminopyridineEthanol, reflux, 6 hoursN-(pyridin-2-yl)-1H-benzo[d]imidazol-2-amine- derpharmachemica.com
2-chloro-1H-benzo[d]imidazoleBenzyl amineEthanol, reflux, 6 hoursN-benzyl-1H-benzo[d]imidazol-2-amine- derpharmachemica.com
2-chloro-1H-benzo[d]imidazolep-phenylenediamineEthanol, reflux, 6 hoursN1-(1H-benzo[d]imidazol-2-yl)benzene-1,4-diamine- derpharmachemica.com

Advanced Spectroscopic and Structural Elucidation of Chloro Substituted Benzimidazoles

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for confirming the molecular structure of benzimidazole (B57391) derivatives. The chemical shifts and coupling constants of protons (¹H NMR) and carbon atoms (¹³C NMR) provide a detailed map of the electronic environment within the molecule.

Detailed ¹H NMR and ¹³C NMR Chemical Shift Analysis

For 1-Chloro-1H-benzimidazole, the NMR spectra are expected to reflect the asymmetry introduced by the N-chloro substitution.

¹H NMR: The proton NMR spectrum would display distinct signals for the aromatic protons on the benzene (B151609) ring and the C2-proton of the imidazole (B134444) ring. The C2-H proton is anticipated to appear as a singlet at a downfield chemical shift, typically in the range of δ 8.0-8.5 ppm, due to the deshielding effect of the adjacent nitrogen atoms. The four aromatic protons would likely appear as a complex multiplet pattern between δ 7.2 and 7.8 ppm. The specific pattern depends on the coupling between adjacent protons. In some chloro-benzimidazole derivatives, these aromatic protons present as two multiplets. rsc.org

¹³C NMR: The carbon NMR spectrum provides further structural confirmation. The C2 carbon, being directly bonded to two nitrogen atoms, is expected to have the most downfield chemical shift among the benzimidazole carbons, often appearing above δ 140 ppm. The carbons of the benzene ring would resonate in the typical aromatic region of δ 110-145 ppm. The presence of the electron-withdrawing chlorine atom on the nitrogen would influence the chemical shifts of the entire heterocyclic system. For comparison, in the parent 1H-benzimidazole, the aromatic carbons appear at approximately δ 115.44 and 121.63 ppm, with the bridgehead carbons at δ 138.08 and the C2 carbon at δ 141.85 ppm. rsc.org

Nucleus Predicted Chemical Shift (ppm) Notes
¹H (C2-H)δ 8.0 - 8.5Singlet, downfield due to adjacent nitrogens.
¹H (Ar-H)δ 7.2 - 7.8Complex multiplet pattern.
¹³C (C2)> δ 140Downfield shift due to bonding with two N atoms.
¹³C (Ar-C)δ 110 - 145Typical aromatic region, influenced by N-Cl group.

Application of Advanced NMR Techniques for Complex Structure Determination

While standard ¹H and ¹³C NMR are foundational, advanced techniques would be invaluable for the unambiguous assignment of all signals, especially for the aromatic region. Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) would establish proton-proton couplings, helping to trace the connectivity of the aromatic protons. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate proton signals with their directly attached carbons and with carbons two or three bonds away, respectively. These techniques are instrumental in confirming the precise location of substituents and providing a complete and verified structural assignment.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides insight into the functional groups and bonding within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibration, prominent in the parent benzimidazole around 3100-3300 cm⁻¹, would be absent in the 1-chloro derivative. The most significant new feature would be the N-Cl stretching vibration, which is expected to appear in the region of 600-800 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹. The C=N stretching vibration of the imidazole ring typically appears around 1600-1630 cm⁻¹, while C=C stretching vibrations from the benzene ring are found in the 1450-1600 cm⁻¹ region. semanticscholar.org

Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for non-polar bonds. The symmetric vibrations of the benzimidazole ring system would be expected to show strong Raman signals.

Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy
Aromatic C-H stretch> 3000IR, Raman
C=N stretch (imidazole)1600 - 1630IR, Raman
C=C stretch (benzene)1450 - 1600IR, Raman
N-Cl stretch600 - 800IR, Raman

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within the molecule. Benzimidazole and its derivatives are known to exhibit characteristic absorption bands in the UV region, typically between 240 and 285 nm. These absorptions are attributed to π → π* transitions within the conjugated benzimidazole system. The introduction of a chloro group on the nitrogen atom is expected to cause a slight shift in the absorption maxima (λ_max) and a change in the molar absorptivity (ε). This solvatochromic effect, or the shift in absorbance in solvents of different polarity, can provide further information about the electronic nature of the molecule. nih.govcu.edu.eg

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to deduce the structure from fragmentation patterns. For this compound (C₇H₅ClN₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. A key feature would be the isotopic pattern for the chlorine atom: a characteristic [M+2]⁺ peak with an intensity of about one-third of the [M]⁺ peak, due to the natural abundance of the ³⁷Cl isotope. rsc.org

The fragmentation pattern would likely involve the initial loss of the chlorine atom (Cl•) to form a stable benzimidazolyl radical cation. Subsequent fragmentation could involve the cleavage of the imidazole ring, leading to characteristic daughter ions. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula, confirming the elemental composition. rsc.orgias.ac.in

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a chemical compound. It provides the mass percentages of the constituent elements, such as carbon (C), hydrogen (H), and nitrogen (N), within a sample. This method is crucial in the characterization of newly synthesized compounds, serving as a primary indicator of purity and verifying that the empirical formula aligns with the expected molecular formula.

The process typically involves the combustion of a small, precisely weighed sample at high temperatures. The resulting combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂ gas), are collected and quantified. From the masses of these products, the original percentages of C, H, and N in the sample can be calculated.

For the compound this compound, the molecular formula is C₇H₅ClN₂. Based on this formula, the theoretical or calculated elemental composition can be determined using the atomic weights of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), chlorine (35.45 g/mol ), and nitrogen (14.01 g/mol ). The molecular weight of C₇H₅ClN₂ is 152.58 g/mol .

The theoretical elemental percentages are calculated as follows:

Carbon (C): (7 * 12.011 g/mol ) / 152.58 g/mol * 100% = 55.10%

Hydrogen (H): (5 * 1.008 g/mol ) / 152.58 g/mol * 100% = 3.30%

Nitrogen (N): (2 * 14.007 g/mol ) / 152.58 g/mol * 100% = 18.36%

The compositional data for this compound is presented in the interactive table below.

Table 1: Elemental Analysis Data for this compound (C₇H₅ClN₂)

ElementTheoretical Percentage (%)
Carbon (C)55.10
Hydrogen (H)3.30
Nitrogen (N)18.36
Chlorine (Cl)23.24

This table outlines the expected elemental composition of a pure sample of this compound. Any significant deviation from these values in an experimental analysis would suggest the presence of impurities or an incorrect structural assignment.

Computational and Theoretical Investigations of 1 Chloro 1h Benzimidazole

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations have become a cornerstone in the study of benzimidazole (B57391) derivatives, offering a detailed picture of their molecular properties that is often complementary to experimental data.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and elucidating electronic properties. For benzimidazole derivatives, DFT calculations, often using the B3LYP (Becke, three-parameter, Lee-Yang-Parr) functional, are employed to determine the most stable conformation (the ground state geometry) by minimizing the energy with respect to all geometrical coordinates. multidisciplinaryjournals.com

In studies of related molecules like 2-chloromethyl-1H-benzimidazole hydrochloride, geometry optimization was performed using the DFT/B3LYP method with a 6-31G(d) basis set to find the global energy minimum on the potential energy surface. cu.edu.eg Such calculations provide optimized structural parameters (bond lengths, bond angles, and dihedral angles) that are often in good agreement with experimental data from X-ray crystallography. cu.edu.egniscpr.res.in For instance, in a study on 5,6-dichloro-2-(dimethoxyphenyl)-1H-benzimidazoles, DFT calculations using the B3LYP functional and the 6-31++G(d,p) basis set were used to calculate the optimized molecular geometry. researchgate.net The results indicated that the methyl derivatives were more stable than the chloro forms. researchgate.net

The optimization of benzimidazole derivatives using DFT/B3LYP with the 6-31G(d,p) basis set has been shown to reproduce the geometry of these compounds effectively. niscpr.res.in These theoretical models are crucial for understanding the structure-activity relationships that govern the molecule's behavior. cumhuriyet.edu.tr

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A basis set is a set of functions used to create the molecular orbitals, and different basis sets can vary in size and complexity.

For benzimidazole derivatives, various basis sets have been evaluated to find a balance between computational cost and accuracy. Common choices include Pople-style basis sets like 6-31G(d,p), 6-31+G(d,p), and 6-311++G(d,p). researchgate.netsapub.org Studies have shown that larger basis sets, such as 6-311++G(d,p), which include diffuse and polarization functions, generally provide more accurate results, especially for properties like energy gaps. researchgate.netsapub.org For example, a comparative study on benzimidazole derivatives used for corrosion inhibition found that the 6-311++G(d,p) basis set yielded lower energy gaps compared to 6-31G(d,p) and 6-31+G(d,p), suggesting it is a suitable choice for calculating quantum chemical parameters for these systems. sapub.org

The performance of different functionals has also been assessed. The B3LYP hybrid functional is widely used and has been shown to provide excellent concurrence with experimental data for benzimidazole derivatives. researchgate.netresearchgate.net Other functionals, like the long-range corrected wB97X-D, have also been used, particularly for systems where dispersion interactions are important. cumhuriyet.edu.tr The choice of functional can influence the predicted geometry; for instance, in a study of a benzimidazole-hydrazone derivative, the B3LYP and wB97X-D functionals yielded slightly different rotational angles between the molecular fragments. cumhuriyet.edu.tr The selection of an appropriate level of theory (functional and basis set combination) is a critical step in ensuring the reliability of the computational results. researchgate.netresearchgate.net

Electronic Structure and Bonding Analysis

The electronic properties of a molecule are key to understanding its reactivity and interactions. For 1-Chloro-1H-benzimidazole, analyses such as Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis provide a detailed description of its electronic landscape.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, chemical stability, and the potential for intramolecular charge transfer (ICT). researchgate.netresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. cu.edu.egnih.gov This is often associated with a higher potential for chemical reactions and biological activity. researchgate.net For benzimidazole derivatives, the HOMO and LUMO are typically distributed across the π-conjugated system of the molecule. iucr.org In the case of 2-chloromethyl-1H-benzimidazole hydrochloride, the calculated HOMO-LUMO gap was 4.11 eV, indicating its reactive nature. cu.edu.eg Calculations on other derivatives have shown that the energy gap can be tuned by adding different substituents to the benzimidazole core. chalcogen.ro The calculated HOMO and LUMO energies provide valuable information on the electron-donating and accepting abilities of the molecule, which is crucial for understanding charge transfer processes. niscpr.res.inresearchgate.net

Table 1: Frontier Molecular Orbital Energies for a Representative Benzimidazole Derivative (Data based on a theoretical study of 2-chloromethyl-1H-benzimidazole hydrochloride) cu.edu.eg

ParameterEnergy (eV)
EHOMO-
ELUMO-
Energy Gap (ΔE)4.11

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. chemrxiv.org The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). rdmodernresearch.comresearchgate.net

For benzimidazole derivatives, MEP maps reveal that the most negative potential is often located around the nitrogen atoms of the imidazole (B134444) ring and any other electronegative atoms (like chlorine), making these sites prone to interaction with electrophiles. rdmodernresearch.comresearchgate.net Conversely, the hydrogen atoms, particularly those attached to nitrogen, often exhibit a positive potential, indicating they are potential sites for nucleophilic attack. rdmodernresearch.com The MEP analysis provides a visual representation of the molecule's reactivity and can help in understanding intermolecular interactions, such as hydrogen bonding and receptor-ligand binding. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed description of the Lewis-like bonding structure of a molecule, including hybridization, charge distribution, and intramolecular interactions. multidisciplinaryjournals.com It examines the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. multidisciplinaryjournals.com The energetic significance of these interactions, known as hyperconjugative interactions, can be estimated using second-order perturbation theory. rdmodernresearch.com

Table 2: Selected NBO Analysis Data for a Benzimidazole Derivative (Illustrative data based on general findings for benzimidazole systems) cu.edu.egrdmodernresearch.com

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)aInteraction Type
LP(1) N3π(C2-N1)~20-50π-delocalization
π(C4-C5)π(C6-C7)~15-25π-conjugation
σ(C-H)σ*(N-C)~2-5Hyperconjugation

aE(2) represents the stabilization energy associated with the donor-acceptor interaction. Note: The specific values are representative and intended to illustrate the type of information obtained from NBO analysis.

Atoms in Molecules (AIM) Theory for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM theory, is a powerful computational tool used to analyze the nature of chemical bonds and non-covalent interactions within a molecular system. rdmodernresearch.com This analysis is based on the topology of the electron density. For benzimidazole derivatives, AIM analysis has been employed to characterize intramolecular and intermolecular interactions, such as hydrogen bonds and van der Waals contacts. rdmodernresearch.com

Computational Prediction and Correlation of Spectroscopic Properties

Computational methods are instrumental in predicting and interpreting the spectroscopic data of molecules like this compound.

Theoretical Vibrational Frequency Calculations

Theoretical vibrational frequency calculations, typically performed using Density Functional Theory (DFT), are crucial for the assignment of experimental infrared (IR) and Raman spectra. For various benzimidazole derivatives, DFT calculations at levels like B3LYP with basis sets such as 6-31G(d) or higher have been shown to provide vibrational frequencies that are in good agreement with experimental data after appropriate scaling. encyclopedia.pub These calculations yield a detailed picture of the vibrational modes, which can be visualized and assigned to specific stretching, bending, and torsional motions within the molecule. acs.orgresearchgate.net For instance, in studies of 2-chlorobenzimidazole (B1347102), DFT calculations have been employed to perform a detailed vibrational spectroscopic analysis. The computed vibrational spectra for related benzimidazoles have shown that characteristic bands for C-H, C-N, and C-C vibrations can be accurately predicted. acs.org

Table 1: Representative Calculated Vibrational Frequencies for Benzimidazole Derivatives

Vibrational Mode Calculated Frequency Range (cm⁻¹)
N-H Stretch 3400-3500
C-H (aromatic) Stretch 3000-3100
C=N Stretch 1450-1500
C-C (ring) Stretch 1400-1600
C-H (aromatic) in-plane bend 1000-1300
C-H (aromatic) out-of-plane bend 700-900

Note: This table is illustrative and based on data for benzimidazole and its derivatives. Specific frequencies for this compound may vary.

Computed NMR Chemical Shifts (GIAO Method, PCM Solvation Models)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods is a valuable tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors. beilstein-journals.orgorganic-chemistry.orgijcsi.pro When combined with DFT, the GIAO method can accurately predict both ¹H and ¹³C NMR chemical shifts. nih.govscispace.com

To account for the influence of the solvent environment on NMR spectra, Polarizable Continuum Models (PCM) are often employed in these calculations. researchgate.netnih.gov The PCM approach models the solvent as a continuous dielectric medium, which can significantly improve the accuracy of the predicted chemical shifts, especially for polar molecules. nih.gov For various benzimidazole derivatives, GIAO-DFT calculations have demonstrated good correlation with experimental NMR data. organic-chemistry.orgacs.org For example, a study on aminopyrimidines and aminobenzenes highlighted the effectiveness of DFT/GIAO methods in examining the dependence of chemical shifts on substituent effects. ijcsi.pro

Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Benzimidazole Derivative

Carbon Atom Experimental δ (ppm) Calculated δ (ppm) (GIAO/DFT)
C2 152.2 151.8
C4 112.76 113.1
C5 129.91 130.2
C6 129.74 129.9
C7 113.23 113.5
C8 129.46 129.8
C9 129.46 129.8

Note: Data is based on a representative benzimidazole derivative and serves for illustrative purposes.

TD-DFT Calculations for Electronic Transition Assignments in UV-Vis Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited-state properties of molecules, including the prediction of electronic absorption spectra (UV-Vis). mdpi.com By computing the vertical excitation energies and oscillator strengths, TD-DFT allows for the assignment of electronic transitions observed in experimental UV-Vis spectra. For benzimidazole derivatives, TD-DFT calculations have been successfully used to interpret their electronic spectra. researchgate.net These calculations can identify the nature of the electronic transitions, such as π→π* or n→π* transitions, and the molecular orbitals involved. The inclusion of solvent effects, often through the IEF-PCM model, is also important for accurate predictions of UV-Vis spectra in solution.

Theoretical Studies of Reactivity and Reaction Mechanisms

Computational chemistry provides essential tools for investigating the reactivity of this compound and elucidating potential reaction mechanisms.

Transition State Analysis and Reaction Path Search Methodologies

Understanding the reaction mechanisms of this compound involves the computational study of potential energy surfaces, including the identification of reactants, products, intermediates, and, crucially, transition states. Transition state theory is fundamental to predicting reaction rates and pathways. Computational methods, such as those based on DFT, can be used to locate transition state structures and calculate their energies, which correspond to the activation barriers of a reaction.

Methodologies for exploring reaction pathways include intrinsic reaction coordinate (IRC) calculations, which map the minimum energy path connecting a transition state to the corresponding reactants and products. More advanced techniques, such as the Artificial Force Induced Reaction (AFIR) method, allow for automated searches of reaction paths between given initial and final states, which can be invaluable for discovering novel reaction mechanisms. In the context of N-chlorinated benzimidazoles, computational studies have been proposed to rationalize reaction pathways. For instance, in the electrochemical aminochlorination of alkenes, benzimidazole acts as a reactivity modulator through the in situ generation of N-chlorobenzimidazole species, and a plausible reaction pathway has been proposed based on experimental observations. While a specific, detailed transition state analysis for reactions of this compound was not found in the reviewed literature, the methodologies are well-established and applicable to study its reactivity, for example, in chlorination reactions or nucleophilic substitutions.

Computational Modeling of Solvent Effects on Reaction Rates

The study of solvent effects on reaction rates is a critical area of computational chemistry, providing insights into reaction mechanisms and allowing for the optimization of reaction conditions. For N-substituted benzimidazole derivatives, including this compound, computational models are employed to understand how the solvent influences the electronic structure of the molecule and the transition states of reactions.

Theoretical studies on related benzimidazole systems have utilized various computational methods to probe solvent effects. The Polarizable Continuum Model (PCM) is a widely used approach, often in conjunction with Density Functional Theory (DFT), to simulate the bulk solvent environment. nih.gov This model treats the solvent as a continuous dielectric medium, which allows for the calculation of solvation energies and the effect of the solvent on the electronic properties of the solute.

For instance, in studies of nucleophilic substitution reactions involving chloro-substituted aromatic compounds, the nature of the solvent has been shown to significantly impact the reaction kinetics. repositorioinstitucional.mx In the case of this compound, the chlorine atom attached to the nitrogen of the imidazole ring is reactive towards nucleophiles. The rate of this substitution is expected to be highly dependent on the solvent's polarity and its ability to stabilize the transition state.

Computational modeling can predict these effects by calculating the energy profile of the reaction in different solvents. For example, a study on the solvolysis of a cobalt(III) complex containing benzimidazole in methanol-water mixtures showed a non-linear relationship between the rate constant and the mole fraction of the co-solvent, indicating complex solvation phenomena. researchgate.net The activation enthalpy and entropy were found to vary significantly with the solvent composition, highlighting the role of solvent-shell reorganization around the reacting species. researchgate.net These findings suggest that for a reaction involving this compound, a similar detailed computational analysis of the solvent environment would be crucial for understanding its reactivity.

The choice of solvent can also influence the preferred reaction pathway. In a study on the synthesis of benzothiadiazines and 1-(phenylsulfonyl)-1H-benzimidazoles, the screening of different solvents like 1,4-dioxane, THF, DMSO, and DMF showed that the reaction yield was highly dependent on the solvent used, with DCE being optimal in that specific case. acs.org This underscores the importance of computational solvent screening in predicting reaction outcomes for derivatives like this compound.

A summary of how different solvent properties can be computationally modeled and their expected effect on the reaction rates of this compound is presented in the table below.

Solvent PropertyComputational ModelExpected Effect on Reaction Rate of this compound
Polarity/Dielectric Constant PCM, SCRFIncreased polarity can stabilize charged intermediates and transition states, potentially accelerating SN1-type reactions.
Hydrogen Bonding Ability Explicit solvent models, QM/MMProtic solvents can solvate the leaving chloride ion, facilitating its departure and increasing the reaction rate.
Viscosity Molecular DynamicsHigher viscosity can decrease the diffusion of reactants, leading to a lower reaction rate.
Preferential Solvation QM/MM, Cluster-continuum modelsIn mixed solvents, the local solvent composition around the reactant can differ from the bulk, affecting reaction rates in a non-linear fashion.

Non-Linear Optical (NLO) Properties Theoretical Evaluation

The evaluation of non-linear optical (NLO) properties of organic molecules is a burgeoning field of research, driven by the potential applications of these materials in advanced technologies like optical data storage, telecommunications, and optical computing. Benzimidazole derivatives have garnered significant attention in this area due to their extended π-conjugated systems, which are a key structural feature for exhibiting NLO activity. rdmodernresearch.com

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting and understanding the NLO properties of molecules. acs.orgbiointerfaceresearch.com These computational methods allow for the calculation of key NLO parameters such as the first hyperpolarizability (β), which is a measure of the second-order NLO response.

For a molecule like this compound, the presence of the benzimidazole core provides a good foundation for NLO activity. The introduction of a chlorine atom at the N1 position acts as an electron-withdrawing group, which can enhance the intramolecular charge transfer (ICT) characteristics of the molecule, a crucial factor for a large NLO response. biointerfaceresearch.com

Computational studies on various substituted benzimidazoles have demonstrated the tunability of their NLO properties. For example, the strategic placement of electron-donating and electron-accepting groups on the benzimidazole scaffold can significantly increase the first hyperpolarizability. acs.orgrsc.org In the case of this compound, while the chlorine atom itself provides some charge asymmetry, further substitution on the benzene (B151609) ring could lead to even more pronounced NLO effects.

The theoretical evaluation of NLO properties typically involves the following steps:

Geometry Optimization: The molecular structure is optimized to its lowest energy conformation using a suitable level of theory, such as B3LYP with a 6-31G** basis set. biointerfaceresearch.com

Calculation of NLO Properties: The first hyperpolarizability (β) and other related properties are calculated from the optimized geometry.

Analysis of Electronic Structure: Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is performed to understand the nature of the electronic transitions and the ICT process. acs.org

The table below presents a hypothetical comparison of the calculated NLO properties of this compound with a standard NLO material, urea, and a donor-acceptor substituted benzimidazole, based on trends observed in the literature. biointerfaceresearch.com

CompoundDipole Moment (μ) (Debye)Average Polarizability (α) (a.u.)First Hyperpolarizability (β) (esu)
Urea (reference)~1.4~30~0.3 x 10-30
This compound (predicted)> 2.0> 100> 1.0 x 10-30
Donor-Acceptor Substituted Benzimidazole> 5.0> 200> 10.0 x 10-30

It is important to note that the actual NLO properties of this compound would need to be confirmed through specific, dedicated computational studies and experimental validation. However, the existing body of research on related compounds strongly suggests that it is a promising candidate for further investigation in the field of non-linear optics. rdmodernresearch.combiointerfaceresearch.com

Applications of 1 Chloro 1h Benzimidazole and Its Derivatives in Advanced Chemical Synthesis and Materials Science

Role as Versatile Building Blocks for Complex Organic Molecules

1-Chloro-1H-benzimidazole and its derivatives are highly valued as versatile building blocks in the synthesis of complex organic molecules. rsc.orgscbt.comrsc.org Their utility stems from the reactive nature of the chloro substituent, which can be readily displaced by a variety of nucleophiles, and the inherent structural features of the benzimidazole (B57391) core. This allows for the construction of a diverse array of more complex molecular architectures. scbt.com

The synthesis of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives highlights their role as key intermediates. rsc.org These compounds are prepared by reacting 6-substituted 1H-benzimidazole derivatives with substituted halides. rsc.org The process often involves the initial condensation of variously substituted aromatic aldehydes with 4-nitro-o-phenylenediamine (B140028) or 4-chloro-o-phenylenediamine. rsc.org Microwave-assisted methods have been shown to produce these derivatives in moderate to excellent yields. rsc.org

Furthermore, the chloro and fluoro groups in compounds like 2-(2-Chloro-5-fluorophenyl)-1H-benzimidazole deactivate the phenyl ring, influencing the regioselectivity of subsequent electrophilic substitution reactions. The acidic N-H bond at the 1H position of the benzimidazole core is also a key reactive site for alkylation or acylation, further expanding its synthetic utility. The versatility of these building blocks is also demonstrated in the synthesis of 2-substituted benzimidazoles, which are considered physiologically relevant and are a plausible field of investigation. researchgate.net

Utilization as Precursors for Specialized Chemical Reagents

The reactivity of the chlorine atom in 2-chloro-1-methyl-1H-benzimidazole makes it an excellent precursor for the synthesis of specialized chemical reagents. The chlorine atom enhances the electrophilicity of the molecule, making it highly susceptible to nucleophilic substitution. This property is exploited in the creation of various pharmaceutical and agrochemical compounds. smolecule.com For instance, it serves as a crucial building block for synthesizing a range of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer properties.

Derivatives such as 2-(chloromethyl)-1H-benzimidazole are also utilized to create novel compounds. These derivatives can be prepared by condensing 2-chloromethyl-1H-benzimidazole with different aromatic amines and heterocyclic compounds. ajptonline.com The resulting molecules have shown potential as antifungal agents. ajptonline.com The ability to introduce various functional groups through nucleophilic substitution on the chloromethyl group allows for the fine-tuning of the chemical and biological properties of the final products. scbt.com

Applications in Catalysis and Ligand Design

The benzimidazole scaffold is a cornerstone in the design of ligands for transition metal complexes, which often exhibit significant catalytic and biological activities. angenechemical.com

Function as Reactivity Modulators in Organic Transformations

This compound derivatives can act as reactivity modulators in organic transformations. The electronic properties of the benzimidazole ring, influenced by substituents like chlorine, can affect the catalytic activity of metal complexes. For example, functionalized modulators containing electron-withdrawing or electron-donating groups can alter the chemical structure and reactivity of catalysts. This principle has been applied in various reactions, including imine exchange in covalent adaptable networks. The compatibility of compounds like 2-Chloro-1-isopropyl-1H-benzo[d]imidazole with a wide range of reaction conditions and substrates makes them valuable components in the toolkit of synthetic chemists for divergent synthesis. angenechemical.com

Formation and Characterization of Metal Complexes

Benzimidazole derivatives are excellent ligands for forming stable complexes with a variety of metal ions. nih.govroyalsocietypublishing.org The nitrogen atoms in the imidazole (B134444) ring readily coordinate with metals, leading to the formation of complexes with diverse geometries and properties. dergipark.org.tr For instance, a series of Cu(II), Zn(II), Ni(II), and Ag(I) complexes containing bis-benzimidazole derivatives have been synthesized and characterized. nih.govroyalsocietypublishing.org These complexes often exhibit enhanced biological activity compared to the free ligands. nih.govroyalsocietypublishing.orgichem.md

The synthesis of a new bis-benzimidazole ligand, 1,5-bis(6-chloro-1H-benzimidazol-2-yl)pentan-3-one, and its complexes with Fe(III), Co(II), Cu(II), Zn(II), and Ru(II) chlorides has been reported. lew.ro Spectroscopic data revealed that the ligand can act as a bidentate or tridentate chelator depending on the metal ion. lew.ro Similarly, 6-Chloro-2-ferrocenyl-1H-benzimidazole has been used to synthesize binuclear complexes with Fe(III), Co(II), Cu(II), Zn(II), and Pd(II), which have shown considerable antibacterial activity. ichem.md

LigandMetal IonsCoordinationReference
Bis-benzimidazole derivativesCu(II), Zn(II), Ni(II), Ag(I)Distorted tetrahedral (M(II)), Linear (Ag(I)) nih.govroyalsocietypublishing.org
1,5-bis(6-chloro-1H-benzimidazol-2-yl)pentan-3-oneFe(III), Co(II), Cu(II), Zn(II), Ru(II)Bidentate/Tridentate lew.ro
6-Chloro-2-ferrocenyl-1H-benzimidazoleFe(III), Co(II), Cu(II), Zn(II), Pd(II)1:1 M:L ratio ichem.md
(1E, 2Z)-2-(1H-benzoimidazol-1-yl)-2-(hydroxyimino)acetaldehyde oximeFe(II), Co(II), Ni(II), Cu(II), Zn(II)N,N-chelation dergipark.org.tr

Integration into Supramolecular Chemistry Components, such as Chemical Sensors

The unique photophysical and chelating properties of the benzimidazole moiety make it an attractive building block for the development of fluorescent chemical sensors. researchgate.net The sp2 hybridized nitrogen atom in the benzimidazole ring possesses a lone pair of electrons that can coordinate with metal ions, leading to changes in optical properties that can be harnessed for sensing applications. researchgate.net

Benzimidazole derivatives have been incorporated into supramolecular structures that can selectively detect specific ions. For example, a benzimidazole-based fluorescent sensor, 2,4-dimethyl-6-(1-phenyl-1H-benzimidazol-2-yl)phenol (DPBP), exhibits an "On/Off" fluorescence system, where the fluorescence is quenched upon the addition of Fe³⁺ ions. researchgate.net This selective response allows for the detection of ferric ions. Furthermore, 2-guanidinobenzimidazole (B109242) (2GBI) molecules have been anchored with polypyrrole nanowires to create a supramolecular assembly for the sensitive and selective fluorescence detection of Fe(III). mdpi.com

Exploration in Materials Science Applications

The stability and unique electronic properties of benzimidazoles make them valuable in materials science for the development of polymers, dyes, and other functional materials. scbt.com 1H-Benzimidazole-1-acetylchloride, for instance, can be incorporated into polymer matrices to enhance their thermal stability and mechanical properties, making them suitable for advanced material applications.

Derivatives like 2-chloro-1-methyl-1H-benzimidazole and Methyl 7-chloro-1H-benzimidazole-6-carboxylate are used in the synthesis of specialty chemicals and polymers with specific, desirable properties. smolecule.comsmolecule.com The versatility of these compounds as building blocks allows for the creation of new materials with tailored functionalities. smolecule.com

Development of Optoelectronic Materials

The inherent electron-deficient nature of the benzimidazole ring makes its derivatives excellent candidates for electron-transporting materials, a critical component in many optoelectronic devices. rsc.orgtcichemicals.com The functionalization of the benzimidazole core, particularly at the N-1 position, allows for the fine-tuning of electronic and photophysical properties, making these compounds highly adaptable for applications such as organic light-emitting diodes (OLEDs) and fluorescent sensors. researchgate.netnih.gov

Derivatives of benzimidazole are widely used as electron-transporting and light-emitting layers in OLEDs. rsc.org For instance, pyrene-benzimidazole hybrids have been synthesized and characterized as novel blue emitters for OLEDs. mdpi.com The design of these molecules often targets the reduction of intermolecular aggregation to achieve efficient and pure electroluminescence. mdpi.com In one study, an OLED device using a non-doped emissive layer of a pyrene-benzimidazole derivative achieved a maximum external quantum efficiency (EQE) of 4.3% and a luminance of 290 cd/m², showcasing performance comparable to leading fluorescent small-molecule chromophores. mdpi.com

The introduction of a chloro-substituent can further enhance the performance of these materials. While direct studies on this compound in OLEDs are not extensively documented, related compounds like 2-(3-chloropropyl)-1H-benzimidazole derivatives have been identified as candidates for OLED development due to their electronic properties. The chlorine atom, being an electron-withdrawing group, can influence the frontier molecular orbital (HOMO-LUMO) energy levels, which is a critical factor in optimizing charge injection and transport in multilayer OLED devices.

Furthermore, the benzimidazole scaffold is a key component in the design of fluorescent chemosensors. rsc.orgbohrium.com The nitrogen atoms in the imidazole ring can coordinate with metal ions, leading to changes in their photophysical properties. This has been exploited for the detection of various ions, including Cu²⁺. bohrium.com The synthesis of novel benzazole derivatives and the study of their photophysical properties, both experimentally and through theoretical calculations like Density Functional Theory (DFT), are active areas of research. bohrium.com

Table 1: Photophysical Properties of Selected Benzimidazole Derivatives for Optoelectronic Applications

Compound/Derivative ClassApplicationKey FindingsReference
Pyrene-Benzimidazole HybridsBlue OLED EmittersHigh spectral purity, reduced intermolecular aggregation, EQE up to 4.3%. mdpi.com mdpi.com
2-(5-phenylindol-3-yl)benzimidazolesFluorescent MaterialsEnhanced fluorescence due to extended π-conjugation with electron donating/accepting moieties. rsc.org rsc.org
Triphenylamine-Benzimidazole Bipolar MoleculesSingle-Layer OLEDsExcellent thermal stability and solution processability, leading to high-efficiency devices. acs.org acs.org
Imidazole-based Probe HFluorescent SensorSelective and sensitive fluorescence quenching for Cu²⁺ detection. bohrium.com bohrium.com

This table is interactive. Click on the headers to sort the data.

Synthesis of Small Molecule Semiconductors and Polymer Building Blocks

The versatility of the benzimidazole core, particularly the reactive N-H group in compounds like this compound, makes it a valuable building block in the synthesis of both small molecule semiconductors and complex polymers for materials science. scbt.comacs.org

Small Molecule Semiconductors:

Benzimidazole derivatives are recognized as important n-type (electron-transporting) semiconductors. tcichemicals.com Their planar structure and potential for strong intermolecular π-π stacking interactions facilitate charge transport. researchgate.net The synthesis of novel benzimidazole derivatives is a key focus for developing materials for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.net

The synthesis of these materials often involves condensation reactions. For example, a solvent-free "green" process involving the solid-state condensation of carboxylic acid anhydrides and arylene diamines has been used to prepare polycyclic benzimidazole derivatives. researchgate.net This method offers high yields of pure products suitable for electronic applications. The electronic properties of these small molecules can be precisely controlled by modifying their structure. tcichemicals.com For instance, theoretical studies on 1-benzyl-2-phenyl-1H-benzimidazole derivatives using DFT have been conducted to understand their structural, electronic, and frontier orbital properties, which are crucial for designing materials with specific semiconductor characteristics. researchgate.net The introduction of chloro-substituents, as in 5-chloro-2-(2-hydroxyphenyl)-1H-benzimidazole, has been shown to influence the biological activity by interfering with DNA topoisomerases, and similar electronic modulation is key for semiconductor performance. dergipark.org.tr

Polymer Building Blocks:

This compound is a reactive monomer that can be used to synthesize advanced polymers. The chlorine atom at the 1-position is a leaving group, facilitating N-functionalization, which is a common strategy for incorporating the benzimidazole unit into a polymer backbone or as a pendant group. researchgate.netnih.govnih.gov This allows for the creation of polymers with tailored properties such as enhanced thermal stability, mechanical strength, and specific electronic characteristics. acs.org

For example, copolymers containing thiophene (B33073) and benzimidazole units have been synthesized via Stille polymerization for use in polymer light-emitting diodes (PLEDs). psu.edu In these polymers, the benzimidazole moiety contributes to the electron transport properties and influences the emission color. To improve solubility and processability, which is often a challenge with rigid conjugated polymers, long alkyl chains are frequently introduced onto the benzimidazole unit. psu.edu

A donor-acceptor-acceptor-acceptor type polymer (PBDTBBB) containing a benzodithiophene donor unit and a benzimidazole-benzothiadiazole-benzimidazole acceptor unit has been synthesized for polymer solar cells (PSCs). koreascience.or.kr In this architecture, the N-alkylbenzimidazole acts as a weak electron-accepting unit, helping to tune the polymer's HOMO/LUMO energy levels for efficient charge separation at the donor-acceptor interface. koreascience.or.kr The resulting PSC showed a power conversion efficiency of 1.90%, demonstrating the potential of benzimidazole-containing polymers in organic photovoltaics. koreascience.or.kr

Table 2: Research Findings on Benzimidazole-Based Semiconductors and Polymers

Material TypeSynthesis MethodKey Properties/PerformanceApplicationReference
Polycyclic Benzimidazole DerivativesSolid-State CondensationN-type semiconducting behavior, high crystallinity.OFETs, OPVs researchgate.net
Copolymers of Thiophene and Benzimidazole (PHBITs)Stille PolymerizationGood thermal stability (Tg up to 115 °C), EL emission maxima ~576-588 nm.PLEDs psu.edu
D-A-A-A Polymer (PBDTBBB)Stille CouplingHOMO = -5.18 eV, LUMO = -2.84 eV, PCE = 1.90%.Polymer Solar Cells koreascience.or.kr
N-substituted 6-chloro-1H-benzimidazole derivativesMicrowave-assisted synthesisPotential for functionalization at N-1, C-2, and C-6 positions to tune properties.General Building Blocks nih.gov

This table is interactive. Click on the headers to sort the data.

Q & A

Q. Q1. What are the common synthetic routes for preparing 1-chloro-1H-benzimidazole, and how can researchers optimize yields?

Methodological Answer: The synthesis typically involves direct chlorination of benzimidazole derivatives. A key pathway starts with N-chlorination of the parent benzimidazole using reagents like POCl₃ or N-chlorosuccinimide (NCS), producing this compound. However, competing side reactions (e.g., C-chlorination or tautomerization) can reduce yields. Optimization strategies include:

  • Temperature control : Lower temperatures (0–5°C) favor N-chlorination over C-substitution .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.
  • Stoichiometry : Excess chlorinating agents (1.2–1.5 eq.) improve conversion rates .
    Characterization via ¹H/¹³C NMR and LC-MS is critical to confirm product purity.

Q. Q2. How can researchers distinguish between tautomeric forms of this compound during structural analysis?

Methodological Answer: Tautomerism in chlorinated benzimidazoles arises from the migration of chlorine between N and C positions. To resolve this:

  • NMR spectroscopy : ¹H NMR can detect proton environments unique to each tautomer. For example, NH protons in 1H-tautomers resonate at δ 12–14 ppm, while C-substituted forms lack this signal .
  • X-ray crystallography : Definitive structural assignment requires single-crystal analysis. For instance, a study confirmed the 1-chloro tautomer via bond-length analysis (C–Cl bond ≈ 1.73 Å) .
  • DFT calculations : Computational modeling predicts thermodynamic stability of tautomers, aiding interpretation of experimental data .

Advanced Research Questions

Q. Q3. What mechanistic insights explain the chlorotropy (chlorine migration) observed in this compound?

Methodological Answer: Chlorine migration in benzimidazoles is not intramolecular but requires intermolecular exchange with the parent NH-benzimidazole. Proposed mechanisms include:

  • Proton-assisted pathways : Acidic conditions facilitate NH deprotonation, forming a reactive intermediate that enables Cl⁻ transfer .
  • Radical pathways : Under UV light, homolytic cleavage of the N–Cl bond generates chlorine radicals, which recombine at alternate positions.
    Experimental validation involves isotopic labeling (e.g., ¹⁵N or D₂O studies) to track proton/chlorine movement and kinetic isotope effect (KIE) analysis .

Q. Q4. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

Methodological Answer: Discrepancies in bond lengths or angles may arise from:

  • Twinned crystals : Use SHELXL’s TWIN command to refine data and identify twin domains .
  • Disorder : Model alternative positions for chlorine atoms with occupancy refinement (e.g., PART command in SHELX).
  • Resolution limits : High-resolution data (≤ 0.8 Å) reduce ambiguity. For lower-resolution datasets, supplement with DFT-optimized geometries to validate experimental observations .
    Cross-validation using Hirshfeld surface analysis (e.g., CrystalExplorer) can highlight unexpected intermolecular interactions affecting structural data .

Q. Q5. What strategies mitigate side reactions during the functionalization of this compound in cross-coupling reactions?

Methodological Answer: The N–Cl bond’s reactivity can lead to undesired cleavage or byproducts. Mitigation approaches include:

  • Catalyst selection : Pd(PPh₃)₄ or Cu(I)/pyridonate systems stabilize intermediates in Suzuki-Miyaura or Ullmann couplings .
  • Protecting groups : Temporarily block reactive NH sites with Boc or benzyl groups before chlorination .
  • Low-temperature kinetics : Monitor reaction progress via in-situ IR or Raman spectroscopy to arrest side pathways early .

Q. Q6. How do computational methods enhance the understanding of this compound’s electronic properties?

Methodological Answer:

  • Frontier molecular orbital (FMO) analysis : Gaussian09 or ORCA software calculates HOMO-LUMO gaps, predicting reactivity toward electrophiles/nucleophiles. For 1-chloro derivatives, the LUMO is often localized on the Cl atom, enabling nucleophilic substitution .
  • Molecular dynamics (MD) : Simulate solvation effects on tautomer stability using explicit solvent models (e.g., water or DMSO) in GROMACS .
  • NMR chemical shift prediction : Tools like ACD/Labs or CASTEP correlate computed shielding tensors with experimental δ values, aiding signal assignment .

Q. Q7. What analytical techniques are critical for quantifying trace impurities in this compound samples?

Methodological Answer:

  • HPLC-MS : Use a C18 column with acetonitrile/water gradients (0.1% formic acid) to separate impurities. High-resolution MS (e.g., Q-TOF) identifies unknown byproducts via exact mass .
  • ¹⁹F NMR (if fluorine-containing impurities are present): Detects fluorinated derivatives at ppm ranges distinct from the parent compound .
  • X-ray powder diffraction (XRPD) : Differentiates crystalline polymorphs from amorphous impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.